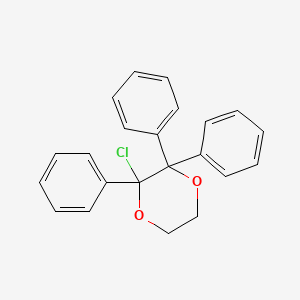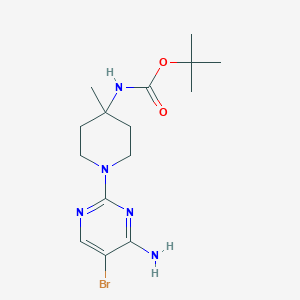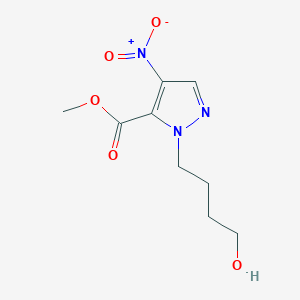
Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a nitro group, a hydroxybutyl side chain, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-5-carboxylate typically involves the reaction of 4-hydroxybutylamine with 4-nitro-1H-pyrazole-5-carboxylic acid methyl ester under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as triethylamine, to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-5-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of carboxylic acids.
科学的研究の応用
Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The hydroxybutyl side chain and the pyrazole ring can also contribute to the compound’s overall activity by interacting with enzymes or receptors.
類似化合物との比較
Similar Compounds
- Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-3-carboxylate
- Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-4-carboxylate
- Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-6-carboxylate
Uniqueness
Methyl 1-(4-hydroxybutyl)-4-nitro-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the hydroxybutyl side chain and the nitro group also adds to its distinct properties compared to other similar compounds.
特性
CAS番号 |
923284-10-0 |
|---|---|
分子式 |
C9H13N3O5 |
分子量 |
243.22 g/mol |
IUPAC名 |
methyl 2-(4-hydroxybutyl)-4-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C9H13N3O5/c1-17-9(14)8-7(12(15)16)6-10-11(8)4-2-3-5-13/h6,13H,2-5H2,1H3 |
InChIキー |
CZRGVXAWNGUKDE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=NN1CCCCO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


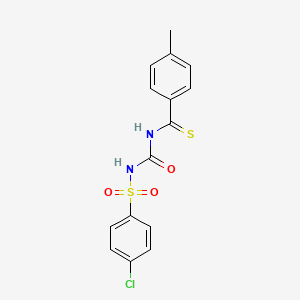
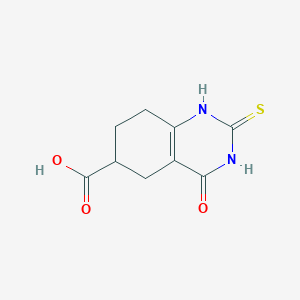

![Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate](/img/structure/B13997752.png)
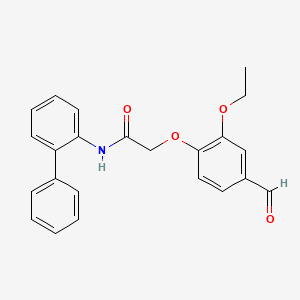
![4,4,5,5-Tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B13997755.png)
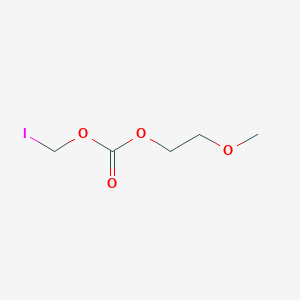
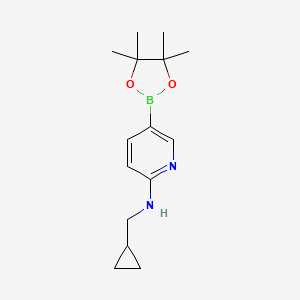

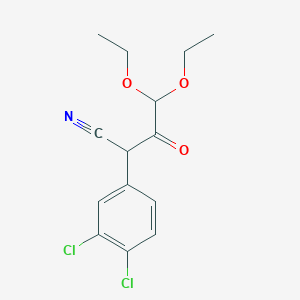
![6-nitro-3-[(1E)-2-(pyridin-2-yl)ethenyl]-1H-indazole](/img/structure/B13997787.png)
